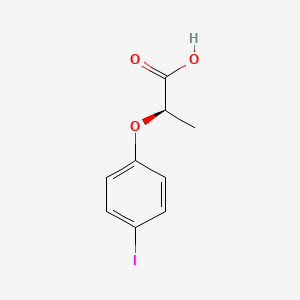

Propanoic acid, 2-(4-iodophenoxy)-, (R)-

Description

Context within Chiral Aryloxypropanoic Acid Derivatives in Chemical Sciences

Chiral aryloxypropanoic acids are a significant class of organic molecules, widely recognized for their biological activities. mdpi.comorientjchem.org This class of compounds forms the basis for a range of commercial products, particularly in the agrochemical and pharmaceutical industries. mdpi.com For instance, many potent herbicides are derivatives of aryloxypropanoic acids. In these applications, the biological activity is often linked to a specific stereoisomer, with the (R)-enantiomer frequently being the more active form for herbicidal purposes. mdpi.comnih.gov

Beyond agriculture, these derivatives have been explored for their pharmaceutical properties, including as antihyperlipidemic agents. mdpi.com The core structure, consisting of a propanoic acid connected to an aromatic ring via an ether linkage, allows for diverse modifications to fine-tune its biological and chemical properties. The subject compound, (R)-Propanoic acid, 2-(4-iodophenoxy)-, fits directly into this context as a specific, enantiomerically pure variant.

| Compound Name | Application Area |

| (R)-2-(4-hydroxyphenoxy)propionic acid | Intermediate for herbicides nih.govresearchgate.net |

| Fenoxaprop-P-ethyl | Herbicide nih.gov |

| Clodinafop-propargyl | Herbicide nih.gov |

| Ibuprofen | Pharmaceutical (NSAID) mdpi.com |

| Naproxen | Pharmaceutical (NSAID) mdpi.com |

Stereoisomerism and Enantiomeric Purity: Implications in Biological and Synthetic Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. nih.govbohrium.com A specific type of stereoisomerism is enantiomerism, which occurs in molecules that are non-superimposable mirror images of each other; these molecules are referred to as chiral. nih.govbenthamscience.com (R)-Propanoic acid, 2-(4-iodophenoxy)- is one such chiral molecule, existing as two enantiomers: the (R)- and the (S)-form.

In a non-chiral environment, enantiomers exhibit identical physical and chemical properties. However, in a chiral environment, such as the biological systems of living organisms, they can behave very differently. nih.govresearchgate.net This is because biological macromolecules, like enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. researchgate.net

This differentiation has profound implications. One enantiomer of a drug might be therapeutically active, while the other could be inactive, less active, or even cause undesirable side effects. researchgate.net For example, within the broader class of 2-arylpropionic acids, the (S)-enantiomer is typically responsible for the anti-inflammatory activity. orientjchem.org Consequently, producing and using a single, pure enantiomer—a concept known as enantiomeric purity—is of paramount importance in the development of safe and effective chemical products, from pharmaceuticals to pesticides. mdpi.com

Strategic Importance of Halogenation, particularly Iodine, in Functional Organic Molecules

The introduction of halogen atoms into organic molecules is a fundamental strategy in synthetic chemistry to modulate a compound's properties and reactivity. Iodine, as a member of the halogen group, possesses unique characteristics that make it particularly useful. fiveable.meresearchgate.net

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions. fiveable.me Therefore, incorporating an iodine atom into a molecule like (R)-Propanoic acid, 2-(4-iodophenoxy)- transforms it into a versatile synthetic intermediate. This iodo-group can be readily replaced by a wide variety of other functional groups, providing a gateway to synthesize a diverse library of new compounds. mdpi.com

Furthermore, iodine-containing organic compounds are pivotal in various coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The presence of the iodine atom on the phenyl ring of the target molecule makes it a suitable substrate for such advanced synthetic transformations. Molecular iodine can also act as a mild Lewis acid catalyst in various organic reactions, including esterification and acetalization. researchgate.net This dual role as both a functional handle and a potential catalytic species underscores the strategic value of iodination in the design of functional organic molecules. researchgate.net

Compound Data

| Identifier | Value |

| Compound Name | Propanoic acid, 2-(4-iodophenoxy)- |

| CAS Number | 10442-48-5 chemicalbook.com |

| Molecular Formula | C₉H₉IO₃ chemicalbook.com |

| Molecular Weight | 292.07 g/mol chemicalbook.com |

| IUPAC Name | 2-(4-iodophenoxy)propanoic acid |

Structure

3D Structure

Properties

CAS No. |

10009-44-6 |

|---|---|

Molecular Formula |

C9H9IO3 |

Molecular Weight |

292.07 g/mol |

IUPAC Name |

(2R)-2-(4-iodophenoxy)propanoic acid |

InChI |

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

ITUIVIPEOVLCML-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)I |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)I |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Propanoic Acid, 2 4 Iodophenoxy

Enantioselective Synthesis Strategies for Chiral Alpha-Substituted Propanoic Acids

Achieving the correct (R)-configuration at the alpha-carbon is critical. The primary strategies employed are direct asymmetric synthesis, where the chiral center is created enantioselectively, and the resolution of a racemic mixture, where the desired enantiomer is separated from its counterpart.

Direct asymmetric synthesis of the C-O ether bond between an achiral phenol (B47542) and an achiral propanoic acid derivative using a chiral catalyst is a highly desirable but challenging route. While asymmetric Ullmann-type C-N couplings have seen success, the corresponding C-O couplings for generating α-aryloxypropanoic acids have been less explored and often exhibit limited success. Early attempts at intermolecular asymmetric Ullmann couplings for biaryl synthesis, a related C-C bond formation, showed poor diastereoselectivity. beilstein-journals.orgnih.gov The primary challenge lies in developing a catalyst system that can effectively differentiate between the two enantiotopic faces of the reactants to form the phenoxy ether bond with high enantioselectivity.

Consequently, a more common and practical approach involves using a starting material that already contains the chiral center. This typically involves the nucleophilic substitution reaction (SN2) of a phenoxide with an enantiomerically pure propanoic acid derivative, such as (S)-2-chloropropanoic acid or an ester of (S)-lactic acid. The reaction proceeds with an inversion of configuration, yielding the desired (R)-aryloxypropanoic acid.

Kinetic resolution is a widely employed and effective method for separating racemic mixtures of 2-aryloxypropanoic acids. beilstein-journals.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

Chemical Kinetic Resolution: One prominent method is acylative kinetic resolution. In this approach, the racemic 2-aryloxypropanoic acid is converted to a more reactive derivative, such as an acyl chloride. This racemic mixture is then reacted with a substoichiometric amount of an enantiopure chiral amine. The two enantiomers of the acyl chloride react at different rates to form diastereomeric amides. This allows for the separation of the enantioenriched unreacted (S)-acid (after hydrolysis) from the diastereomerically enriched (R)-amide, which can then be hydrolyzed to yield the (R)-acid. beilstein-journals.org This method has been successfully applied to a range of 2-aryloxypropanoic acids, achieving high enantiomeric excess (ee). beilstein-journals.org

Another notable chemical method involves enantioselective esterification using a chiral acyl-transfer catalyst like (+)-benzotetramisole ((+)-BTM), an activating agent such as pivalic anhydride, and an achiral alcohol. nih.govelsevierpure.comresearchgate.net This system effectively separates various racemic 2-aryloxypropanoic acids, yielding optically active carboxylic acids and their corresponding esters with high enantioselectivities. nih.govelsevierpure.comresearchgate.net

Enzymatic Kinetic Resolution: Biocatalysis, particularly using lipases, offers a green and highly selective alternative for resolving racemic 2-aryloxypropanoic acids. mdpi.com Lipases can catalyze the enantioselective hydrolysis of racemic esters or the enantioselective esterification of racemic acids. In a typical hydrolytic resolution, a racemic ester of the target acid is exposed to a lipase (B570770) in an aqueous medium. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding (R)-acid, leaving the unreacted (S)-ester behind. These two compounds can then be separated. Lipases from Candida rugosa, Pseudomonas cepacia, and Burkholderia cepacia have proven effective for these transformations. mdpi.com

| Resolution Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Selectivity (E/s) |

| Acylative KR | (S)-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | Racemic 2-(4-fluorophenoxy)propionyl chloride | (R)-amide / (S)-acid | 97% (R-acid after hydrolysis), 70% (S-acid) | - |

| Enantioselective Esterification | (+)-Benzotetramisole (BTM) | Racemic 2-(p-chloro-o-methylphenoxy)propanoic acid | (R)-acid / (S)-ester | 88% (R-acid) | 36 |

| Enzymatic Hydrolysis | Lipase from Pseudomonas fluorescens | Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-alcohol / (S)-acetate | >99% (R-alcohol), >99% (S-acetate) | >200 |

| Enzymatic Hydrolysis | Lipase from Candida antarctica B | Racemic esters of 3-arylbutanoic acids | (S)-acid / (R)-ester | High | High |

Regioselective Iodination and Formation of the Iodophenoxy Moiety

The formation of the 2-(4-iodophenoxy) structure requires precise control over two key bond formations: the introduction of iodine at the para-position of the phenol ring and the formation of the aryl-oxygen ether linkage.

The regioselective iodination of phenols is achievable due to the strong activating and ortho, para-directing nature of the hydroxyl group. The challenge lies in achieving selective para-iodination while avoiding ortho-iodination and poly-iodination. Various reagents and conditions have been developed to control this regioselectivity.

Common iodinating agents include iodine monochloride (ICl) and molecular iodine (I₂) in the presence of an oxidizing agent. For instance, reacting a phenol with ICl in an aqueous medium while controlling the pH can favor the formation of the 4-iodophenol (B32979) derivative. Another effective method involves the use of N-iodosuccinimide (NIS) as the iodine source, often activated by a catalyst. Iron(III)-catalyzed iodination of activated arenes with NIS has demonstrated high regioselectivity, providing a mild and efficient protocol. The choice of solvent and catalyst can significantly influence the ortho/para ratio of the product.

The formation of the aryl-oxygen bond is a fundamental step in synthesizing the target molecule. This can be achieved either before or after the iodination step.

Williamson Ether Synthesis: The classical Williamson ether synthesis is a straightforward and widely used method. It involves the reaction of a phenoxide ion with an alkyl halide. To synthesize the target compound, 4-iodophenol would be deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form the 4-iodophenoxide, which then acts as a nucleophile to displace a leaving group from an enantiopure C2-electrophile, such as an (S)-2-halopropanoate or (S)-2-propyl sulfonate. This SN2 reaction proceeds with inversion of configuration at the chiral center, yielding the desired (R)-product.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. nih.govorganic-chemistry.orgrsc.org In this context, it could involve the reaction of 1,4-diiodobenzene (B128391) with an enantiopure (R)-2-hydroxypropanoic acid ester in the presence of a copper catalyst and a base. However, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance. nih.govrsc.org Modern variations using ligands such as amino acids or oxalic diamides have enabled milder reaction conditions. researchgate.net

Buchwald-Hartwig C-O Coupling: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. This cross-coupling reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols. This method offers significant advantages over the Ullmann reaction, including milder reaction conditions, lower catalyst loadings, and broader substrate scope. For this synthesis, it could be used to couple 4-iodobromobenzene with an (R)-2-hydroxypropanoic acid ester, offering a modern and efficient route to the aryl-oxygen linkage.

Biotechnological Routes to Chiral Aryloxypropanoic Acid Scaffolds

Biotechnological methods provide environmentally benign and highly selective pathways to chiral molecules, often operating under mild conditions. For chiral aryloxypropanoic acids, these routes primarily focus on the resolution of racemates or the direct asymmetric synthesis of the chiral core.

Whole-Cell Biocatalysis: Whole-cell biocatalysts are advantageous as they eliminate the need for costly enzyme purification and can provide a protective environment for the enzymes. nih.govmdpi.com Various microorganisms, including bacteria and fungi, can be used to perform stereoselective transformations. For instance, whole resting cells of Lactobacillus species have been shown to racemize α-hydroxycarboxylic acids, which can be a key step in a deracemization process. nih.gov A deracemization strategy combines a non-selective oxidation of both enantiomers of a racemic alcohol to the corresponding ketone with a highly enantioselective enzymatic reduction of that ketone to a single enantiomer of the alcohol. rsc.org This approach can theoretically achieve a 100% yield of the desired enantiomer.

Enzymatic Deracemization: Deracemization is an advanced technique that converts a racemic mixture into a single, pure enantiomer. One biocatalytic approach involves the use of hydrolases, such as lipases. For example, the hydrolysis of a racemic ester can be performed where the enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the (S)-acid, while the remaining (R)-ester is subsequently hydrolyzed under different conditions or by a different catalyst. mdpi.com This process, often referred to as enzymatic kinetic resolution, is a cornerstone of biotechnological routes to obtaining enantiomerically pure aryloxypropanoic acids. mdpi.com

Microbial Biotransformation for Hydroxylation and Derivatization

Microbial biotransformation leverages the diverse metabolic capabilities of microorganisms to perform complex chemical reactions, often with high regio- and stereoselectivity. While direct microbial synthesis of (R)-Propanoic acid, 2-(4-iodophenoxy)- from a simple precursor is not extensively documented, related transformations provide a strong proof-of-concept for the feasibility of such an approach. A key strategy involves the microbial hydroxylation of a precursor molecule, which can then be further derivatized.

Research has demonstrated the efficacy of microbial systems in hydroxylating aromatic rings, even those bearing halogen substituents. For instance, Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been shown to transform 4-halogenated phenols into their corresponding catechols. This indicates that microbial enzymes can recognize and process iodinated aromatic compounds.

Furthermore, the microbial hydroxylation of non-iodinated aryloxypropanoic acids is well-established. Strains of the fungus Beauveria bassiana are capable of hydroxylating (R)-2-phenoxypropionic acid at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propionic acid. This transformation is highly regioselective and maintains the stereochemistry at the chiral center. Given these precedents, it is conceivable that a microbial screening program could identify organisms capable of directly hydroxylating a suitable precursor to an intermediate for (R)-Propanoic acid, 2-(4-iodophenoxy)-, or for the direct synthesis of the target molecule itself.

The biotransformation process typically involves incubating the substrate with a whole-cell culture of the selected microorganism. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize the yield and selectivity of the desired product. The table below summarizes relevant microbial transformation data.

| Microorganism | Substrate | Product | Key Transformation |

| Escherichia coli (expressing 4-hydroxyphenylacetate 3-hydroxylase) | 4-Iodophenol | 4-Iodocatechol | Hydroxylation |

| Beauveria bassiana | (R)-2-Phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | Regioselective Hydroxylation |

This data underscores the potential of microbial biotransformation for the specific modification of both iodinated aromatic rings and aryloxypropanoic acid structures, laying the groundwork for the development of a biocatalytic process for the synthesis of (R)-Propanoic acid, 2-(4-iodophenoxy)-.

Enzyme Engineering and Directed Evolution for Stereospecific Conversions

While microbial biotransformation utilizes whole organisms, enzyme engineering and directed evolution focus on modifying specific enzymes to enhance their catalytic properties for a desired reaction. This approach is particularly powerful for achieving high stereoselectivity in the synthesis of chiral molecules like (R)-Propanoic acid, 2-(4-iodophenoxy)-. A common strategy is the enzymatic kinetic resolution of a racemic mixture.

Lipases are a class of enzymes that have been extensively studied and engineered for the kinetic resolution of aryloxypropanoic acids. almacgroup.com In a typical kinetic resolution, a racemic ester of the target acid is exposed to a lipase, which selectively hydrolyzes one enantiomer, leaving the other enantiomer in its ester form. Subsequent separation of the unreacted ester and the hydrolyzed acid yields both enantiomers in high purity.

Directed evolution has been successfully applied to improve the efficiency and stereoselectivity of lipases for this purpose. For example, a lipase from Aspergillus oryzae (AOL) was subjected to two rounds of directed evolution to enhance its ability to resolve (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate. The resulting mutant enzyme, AOL-3F38N/V230R, exhibited a significant increase in catalytic efficiency while maintaining excellent stereoselectivity. nih.gov The table below presents the improved performance of the engineered lipase.

| Enzyme | Conversion (%) | Enantiomeric Excess of Substrate (e.e.s %) | Enantiomeric Ratio (E) |

| Wild-type AOL-3 | ~18.6 | >99 | >200 |

| AOL-3F38N/V230R | 50.2 | 99.4 | 829.0 |

These results highlight the power of directed evolution to tailor an enzyme for a specific industrial application. nih.gov By applying similar principles, a lipase could be engineered to efficiently resolve a racemic ester of 2-(4-iodophenoxy)propanoic acid. The process would involve creating a library of mutant enzymes, screening them for improved activity and selectivity towards the target substrate, and iterating this process until an optimal biocatalyst is obtained.

The structural similarity between the successfully resolved (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate and the ester of the target compound suggests that existing lipases would likely serve as excellent starting points for a directed evolution campaign. The presence of the iodine atom may necessitate some modifications to the enzyme's active site to accommodate the larger halogen substituent, a challenge that is well within the scope of modern enzyme engineering techniques.

Molecular Structure, Conformation, and Advanced Theoretical Studies of R Propanoic Acid, 2 4 Iodophenoxy

Stereochemical Analysis and Chiral Recognition Principles

The molecule possesses a single stereocenter at the C2 position of the propanoic acid moiety, giving rise to two enantiomers, (R) and (S). In many aryloxyphenoxypropionic acid derivatives, the biological activity is predominantly associated with the (R)-enantiomer. nih.gov This enantioselectivity necessitates robust methods for the separation and analysis of racemic mixtures.

Chiral recognition is the process by which a chiral environment or molecule interacts differently with the two enantiomers of a chiral compound. In analytical chemistry, this is commonly achieved through chiral chromatography. The separation of aryloxyphenoxypropionate herbicides has been successfully performed using various chiral stationary phases (CSPs) in supercritical fluid chromatography. rsc.org The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times.

The primary interactions governing this recognition include:

Hydrogen Bonding: The carboxylic acid group of the analyte can act as a hydrogen bond donor and acceptor.

π-π Stacking: Interactions between the aromatic ring of the analyte and aromatic moieties in the chiral selector.

Hydrophobic Interactions: Between nonpolar parts of the analyte and the CSP.

Steric Hindrance: The spatial arrangement of substituents around the chiral center influences how well each enantiomer can fit into the chiral binding site of the CSP.

For instance, studies on the broader class of 2-aryl and 2-aryloxy propionic acids have employed chiroptical probes to reliably establish absolute configuration through spectroscopic methods. mdpi.com The choice of chiral selector is critical; polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown excellent chiral recognition capabilities for this class of compounds. rsc.org

| Interaction Type | Participating Molecular Moieties | Significance in Separation |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (analyte), Amide/Carbonyl groups (CSP) | Strong, directional interaction often crucial for complex stability. |

| π-π Interactions | Iodophenyl ring (analyte), Aromatic rings (CSP) | Contributes to the stability of the diastereomeric complex. |

| Steric Fit/Repulsion | Methyl group at the stereocenter, Phenyl group (analyte), Chiral cavity (CSP) | Determines the difference in binding energy between enantiomers. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of (R)-2-(4-iodophenoxy)propanoic acid are dictated by its preferred three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that result from rotation about single bonds.

Molecular modeling studies of the aryloxyphenoxypropionic acid class have proposed an "active conformation" necessary for biological function. nih.gov In this low-energy conformation, the methyl group at the chiral center is positioned distal to the phenoxy fragment. This arrangement is believed to be stabilized by the anomeric effect around the ether linkage. For the inactive (S)-enantiomer, accessing this conformation is sterically hindered by the interaction between the methyl group and the ortho-hydrogen of the phenyl ring. nih.gov

While a specific crystal structure for the iodo-derivative is not publicly available, the structure of the closely related compound, 2-(4-Hydroxyphenoxy)propanoic acid, shows that the carboxyl group is significantly twisted with respect to the plane of the benzene (B151609) ring, with a dihedral angle of 84.6(3)°. nih.gov This significant twist is a common feature in related structures and influences both intermolecular interactions and molecular flexibility. nih.gov

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics of molecules over time. dovepress.com An MD simulation for (R)-2-(4-iodophenoxy)propanoic acid would involve:

Force Field Parameterization: Assigning a set of parameters to describe the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions.

System Solvation: Placing the molecule in a simulation box filled with a solvent (e.g., water) to mimic physiological or experimental conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory would reveal the most stable conformers, the energy barriers between them, and the influence of the solvent on the molecular shape. This provides a dynamic picture that complements the static information from theoretical calculations or crystallography. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. researchgate.net For (R)-2-(4-iodophenoxy)propanoic acid, DFT calculations can elucidate properties that are difficult to measure experimentally.

Electronic Structure: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this molecule, the HOMO is expected to be localized on the electron-rich iodophenoxy ring, while the LUMO would likely be centered on the carboxylic acid moiety.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.netchemrxiv.org

| Property | Symbol | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |

| Dipole Moment | μ | 2.8 D | Indicates overall polarity of the molecule. |

Note: The values in Table 2 are illustrative and representative for a molecule of this type, based on DFT calculations performed on similar halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For (R)-2-(4-iodophenoxy)propanoic acid, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating these are nucleophilic sites prone to interacting with electrophiles or acting as hydrogen/halogen bond acceptors.

Positive Potential (Blue): A distinct region of positive potential, known as a σ-hole, would be located on the iodine atom along the extension of the C-I covalent bond. acs.orgacs.org This electrophilic region is crucial for forming halogen bonds. The acidic proton of the carboxyl group would also exhibit a strong positive potential.

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering is the design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. newji.ai The substitution of a hydroxyl group (as in the analog 2-(4-Hydroxyphenoxy)propanoic acid) with an iodine atom fundamentally alters the primary intermolecular interactions that direct crystal packing.

While the hydroxyl analog's crystal structure is stabilized by strong O-H···O hydrogen bonds, the iodo-derivative would be dominated by halogen bonding. nih.gov A halogen bond (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species (XB donor) interacting with a nucleophile (XB acceptor). wikipedia.org The electrophilic character of the iodine in (R)-2-(4-iodophenoxy)propanoic acid arises from the σ-hole. acs.org

The likely intermolecular interactions in the crystal lattice of (R)-2-(4-iodophenoxy)propanoic acid would include:

Carboxylic Acid Dimer Synthon: Carboxylic acids commonly form robust centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This is one of the most predictable and utilized synthons in crystal engineering.

Halogen Bonding: The positive σ-hole on the iodine atom would preferentially interact with a region of negative electrostatic potential. The most likely halogen bond acceptor is the carbonyl oxygen of the carboxylic acid group from a neighboring molecule (C-I···O=C). acs.org The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.org

Other Interactions: Weaker C-H···O interactions and potential π-π stacking of the iodophenyl rings could further stabilize the crystal packing. researchgate.net Type II I···I interactions, where the electrophilic region of one iodine interacts with the nucleophilic equatorial region of another, are also possible. nih.gov

The interplay between the strong hydrogen-bonding dimer synthon and the highly directional halogen bond would be the defining feature of the supramolecular assembly, offering a powerful strategy for controlling the solid-state architecture. acs.orgnih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | -COOH (O-H) | -COOH (C=O) | Forms R²₂(8) graph set dimer; O···O distance ~2.6 Å. |

| Halogen Bond | C-I (σ-hole) | -COOH (C=O) | C-I···O angle approaching 180°; I···O distance < sum of vdW radii. |

| C-H···O Interaction | Aromatic C-H | -COOH (C=O) | Weak electrostatic interaction contributing to packing stability. |

| π-π Stacking | Iodophenyl Ring | Iodophenyl Ring | Offset or face-to-face arrangement; centroid-centroid distance ~3.8 Å. |

Structure Activity Relationship Sar Investigations of Propanoic Acid, 2 4 Iodophenoxy , R and Its Analogs

Influence of Chirality on Molecular Recognition and Interactions

The stereochemistry of 2-aryloxypropionic acids, including the (R)-enantiomer of 2-(4-iodophenoxy)propanoic acid, plays a pivotal role in their interaction with biological systems. The chiral center at the second carbon of the propanoic acid moiety results in two enantiomers, (R) and (S), which can exhibit significantly different biological activities. This disparity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a chiral receptor, such as an enzyme or a protein.

Molecular recognition is a highly specific process, often likened to a lock and key mechanism, where the molecule (the key) must have a precise stereochemical configuration to bind effectively to its biological target (the lock). For many arylpropanoic acids, it has been observed that one enantiomer is significantly more active than the other. In some cases, the (R)-enantiomer of arylpropanoic acid derivatives undergoes in vivo epimerization to the more active (S)-enantiomer genscript.com. The mechanism of chiral recognition often involves a synergistic interaction between the analyte and a chiral selector, which can be influenced by the presence of other functional groups on both the molecule and the receptor mdpi.com.

The differential binding affinity of enantiomers can be quantified by comparing their association constants (K) with a given receptor. A higher K value indicates a stronger interaction. The ratio of these constants for the (R) and (S) enantiomers (KR/KS) provides a measure of enantioselectivity. Studies on chiral carboxylates have demonstrated that even subtle changes in the structure of a synthetic receptor can lead to significant differences in the recognition of enantiomers mdpi.com.

Table 1: Hypothetical Binding Affinities of Enantiomers

| Enantiomer | Receptor A Binding Affinity (Ka, M-1) | Receptor B Binding Affinity (Ka, M-1) |

| Propanoic acid, 2-(4-iodophenoxy)-, (R)- | 1.5 x 106 | 2.3 x 104 |

| Propanoic acid, 2-(4-iodophenoxy)-, (S)- | 3.2 x 104 | 5.8 x 105 |

| This table presents illustrative data to demonstrate the concept of enantioselectivity in receptor binding. |

Positional and Electronic Effects of Halogen Substitution on Molecular Function

The presence and position of a halogen substituent on the phenoxy ring of Propanoic acid, 2-(4-iodophenoxy)-, (R)- have a profound impact on its physicochemical properties and, consequently, its molecular function. The iodine atom at the para-position (position 4) of the phenyl ring is a key feature of this molecule.

Halogens exert their influence through a combination of electronic and steric effects. Electronically, halogens are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which can make the aromatic ring more electron-deficient. uobabylon.edu.iq However, they are also capable of donating electron density to the ring through resonance (+R effect) via their lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. Despite this deactivation, they are ortho-, para-directing for incoming electrophiles uobabylon.edu.iqminia.edu.eg.

Table 2: Electronic Properties of Halogen Substituents at the Para-Position

| Halogen (X) | Inductive Effect (Hammett σI) | Resonance Effect (Hammett σR) | Overall Electronic Effect (Hammett σp) |

| -F | +0.52 | -0.46 | +0.06 |

| -Cl | +0.47 | -0.24 | +0.23 |

| -Br | +0.45 | -0.22 | +0.23 |

| -I | +0.40 | -0.19 | +0.21 |

| This table provides Hammett constants, which are measures of the electronic effects of substituents on a benzene (B151609) ring. Positive values indicate electron-withdrawing character. |

Exploration of Side Chain Modifications and Their Impact on Molecular Properties

Modifications to the side chains of Propanoic acid, 2-(4-iodophenoxy)-, (R)- can significantly alter its molecular properties, such as lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity. The two primary side chains available for modification are the propanoic acid moiety and the substituents on the phenoxy ring.

The carboxylic acid group is often crucial for binding to target receptors through ionic interactions or hydrogen bonding. Altering the length of the alkyl chain (e.g., from propanoic to acetic or butanoic acid) can change the distance between the crucial binding groups and affect the optimal orientation within a receptor's binding pocket. Introducing substituents on the methyl group of the propanoic acid chain can also impact activity. For instance, increasing the length or branching of an alkyl side chain can enhance lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets in a receptor mdpi.commdpi.com. However, excessive steric bulk can also hinder binding.

Beyond the existing iodine substituent, further modifications to the phenoxy ring can be explored. Adding other substituents, either electron-donating or electron-withdrawing, at the ortho- or meta-positions can fine-tune the electronic properties of the ring and introduce new points of interaction. For example, the introduction of a polar functional group on an alkyl chain attached to a pyrrole (B145914) ring, a different heterocyclic system, was found to restore or even enhance inhibitory potency in a series of enzyme inhibitors nih.gov. Similarly, modifying the aryl group in other classes of compounds has been shown to modulate surface and thermodynamic properties researchgate.net.

Table 3: Predicted Impact of Side Chain Modifications on Molecular Properties

| Modification | Predicted Effect on Lipophilicity (LogP) | Potential Impact on Receptor Interaction |

| Change propanoic acid to acetic acid | Decrease | Altered spacing of key binding groups, potentially weaker binding. |

| Change propanoic acid to butanoic acid | Increase | May improve hydrophobic interactions, but could introduce steric clash. |

| Add a methyl group to the propanoic acid α-carbon | Increase | Increased steric hindrance, may disrupt binding. |

| Replace 4-iodo with 4-trifluoromethyl | Increase | Stronger electron-withdrawing effect, potentially altered H-bonding. |

| Add a 2-hydroxyl group to the phenoxy ring | Decrease | Introduction of a hydrogen bond donor/acceptor, new binding interactions. |

| This table presents hypothetical predictions to illustrate the principles of side chain modification in SAR studies. |

Computational Design and Molecular Modeling in SAR Elucidation

Computational methods are invaluable tools for elucidating the SAR of Propanoic acid, 2-(4-iodophenoxy)-, (R)- and for the rational design of new analogs. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, provide insights into the molecular basis of activity and help predict the properties of novel compounds.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor. uobabylon.edu.iqnih.gov This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. By comparing the docking scores and binding modes of a series of analogs, researchers can understand why certain structural features lead to higher affinity. For example, docking studies can be used to rationalize the observed enantioselectivity by showing how the (R)- and (S)-enantiomers interact differently with a chiral binding pocket nih.gov.

Table 4: Common Computational Tools in SAR Studies

| Computational Method | Application in SAR of Propanoic acid, 2-(4-iodophenoxy)-, (R)- | Information Gained |

| Molecular Docking | Predicting the binding pose of the compound and its analogs in a target receptor's active site. nih.gov | Identification of key binding interactions, explanation of stereoselectivity. |

| QSAR | Developing predictive models for the biological activity of new analogs based on their chemical structure. | Understanding the influence of physicochemical properties on activity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculating the electronic properties of the molecule, such as charge distribution and orbital energies. | Understanding the electronic effects of substituents on reactivity. researchgate.net |

| This table outlines common computational techniques and their applications in the context of SAR studies. |

Advanced Analytical Techniques for Characterization and Quantification of Chiral Iodophenoxypropanoic Acids

Chromatographic Separation Techniques for Enantiomers (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are paramount for the successful separation of enantiomers (enantioseparation). High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the direct separation of non-volatile chiral compounds like 2-(4-iodophenoxy)propanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC):

Direct chiral HPLC separation involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. The choice of CSP is crucial for achieving baseline resolution. For the class of aryloxyphenoxypropanoic acids, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability.

Polysaccharide-based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. Normal-phase chromatography, using eluents like hexane (B92381) and an alcohol modifier (e.g., 2-propanol), often provides excellent selectivity for these compounds. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is typically necessary to ensure good peak shape and reproducibility for acidic analytes.

Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin are also successful in resolving aryloxyphenoxypropanoic acid enantiomers. nih.gov These columns can operate in reversed-phase, polar organic, and normal-phase modes, offering great versatility. The chiral recognition mechanism is complex, involving multiple interactions such as ionic bonding, hydrogen bonding, and inclusion complexation within the macrocyclic structure.

Below is a representative table of HPLC conditions that can be adapted for the separation of 2-(4-iodophenoxy)propanoic acid enantiomers, based on established methods for similar compounds.

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Expected Elution | Baseline separation of (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography is a powerful technique for analyzing volatile compounds. However, carboxylic acids like 2-(4-iodophenoxy)propanoic acid are generally non-volatile and require derivatization prior to GC analysis to increase their volatility and thermal stability. A common derivatization strategy is esterification to form, for example, methyl or ethyl esters.

For enantioselective analysis, a chiral capillary column is used. These columns typically contain a chiral selector, often a cyclodextrin (B1172386) derivative, dissolved in a polysiloxane stationary phase. The enantiomers form transient diastereomeric complexes with the chiral selector, allowing for their separation. Following separation by the GC, the mass spectrometer provides identification and quantification. While effective, the need for derivatization can introduce additional steps and potential sources of error. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the isolated enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit characteristic signals. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10-12 ppm. The methine proton (-CH) adjacent to the carboxylic acid would likely be a quartet, and the methyl protons (-CH₃) a doublet. The aromatic protons on the iodinated phenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (-C=O) of the carboxylic acid is typically found in the 170-180 ppm range. The carbon bearing the iodine atom (C-I) would be significantly shifted, and its precise chemical shift can be a key identifier.

The following table summarizes the expected NMR chemical shifts for 2-(4-iodophenoxy)propanoic acid based on known data for analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) |

| Aromatic (-C₆H₄-) | 6.7 - 7.7 (two d) | |

| Methine (-O-CH-) | ~4.7 (q) | |

| Methyl (-CH₃) | ~1.6 (d) | |

| ¹³C | Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C-O) | 155 - 160 | |

| Aromatic (C-H) | 115 - 139 | |

| Aromatic (C-I) | 80 - 90 | |

| Methine (-O-CH-) | 70 - 75 | |

| Methyl (-CH₃) | 18 - 22 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-iodophenoxy)propanoic acid would display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ether linkage and the C-I stretching vibration at lower wavenumbers.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carbonyl | C=O stretch | 1700 - 1725 (strong, sharp) |

| Aryl Ether | C-O-C stretch | 1230 - 1270 (asymmetric) |

| Alkyl Ether | C-O-C stretch | 1075 - 1150 (symmetric) |

| Aromatic Ring | C=C stretch | ~1580, ~1490 |

| Iodo-Aromatic | C-I stretch | 500 - 600 |

Mass Spectrometry for Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis.

For 2-(4-iodophenoxy)propanoic acid (molecular weight: 292.07 g/mol ), the mass spectrum would provide key information. In electron ionization (EI), the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 292. A key feature would be the isotopic pattern; since iodine is monoisotopic (¹²⁷I), the molecular ion peak will not have a significant M+2 peak from halogen isotopes like chlorine or bromine.

The fragmentation pattern is predictable for this class of compounds. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). researchgate.net Cleavage of the ether bond is also a likely fragmentation route.

| Ion | Formula | m/z (Expected) | Description |

| [M]⁺˙ | [C₉H₉IO₃]⁺˙ | 292 | Molecular Ion |

| [M-OH]⁺ | [C₉H₈IO₂]⁺ | 275 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₈H₈IO]⁺ | 247 | Loss of carboxyl group |

| [C₇H₆IO]⁺ | [C₇H₆IO]⁺ | 245 | Alpha-cleavage |

| [C₆H₄I]⁺ | [C₆H₄I]⁺ | 203 | Iodophenyl cation |

The high mass accuracy of modern mass spectrometers allows for the determination of the elemental formula of the parent ion and its fragments, providing a high degree of confidence in the identification, even at trace levels.

Advanced Hyphenated Techniques for Complex Mixture Analysis

To achieve high sensitivity and selectivity, especially for trace analysis in complex matrices such as environmental or biological samples, chromatographic separation is coupled directly with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the benchmark for quantitative analysis of organic molecules in complex samples. agilent.comnih.gov The technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. For the analysis of 2-(4-iodophenoxy)propanoic acid, a chiral HPLC method would be developed first. A significant challenge is ensuring the mobile phase is compatible with the MS ion source. sigmaaldrich.com Normal-phase solvents like hexane are not directly compatible with common electrospray ionization (ESI) sources. Therefore, methods are often adapted to reversed-phase or polar organic conditions using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.

In tandem MS, the molecular ion (or a protonated/deprotonated version in ESI) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. nih.gov For 2-(4-iodophenoxy)propanoic acid, a typical MRM transition in negative ion mode could be the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 291 to a specific fragment ion. This approach provides the high selectivity needed to distinguish the analyte from matrix interferences. researchgate.net

Biochemical Mechanisms of Action and Molecular Target Engagement of Propanoic Acid, 2 4 Iodophenoxy , R Excluding Clinical Relevance

Investigation of Enzyme System Interactions (e.g., Acetyl-CoA Carboxylase)

There is no available research specifically investigating the interaction of Propanoic acid, 2-(4-iodophenoxy)-, (R)- with Acetyl-CoA Carboxylase or any other enzyme system. While some aryloxyphenoxypropionate herbicides are known to inhibit Acetyl-CoA Carboxylase in plants, there is no evidence to suggest that this specific compound shares this mechanism of action.

Receptor Binding Profiling (e.g., Somatostatin (B550006) Receptor Ligand Development)

No studies have been published that profile the binding of Propanoic acid, 2-(4-iodophenoxy)-, (R)- to the somatostatin receptor or any other receptor. The development of ligands for specific receptors is a highly specialized field that requires dedicated synthesis and screening efforts, none of which have been reported for this compound.

Elucidation of Cellular Pathways and Molecular Network Modulation

The impact of Propanoic acid, 2-(4-iodophenoxy)-, (R)- on cellular pathways and molecular networks has not been elucidated in any published research. Understanding how a compound modulates these complex systems requires in-depth studies, which have not been conducted for this particular chemical entity.

Environmental Degradation and Biotransformation Pathways of Iodophenoxypropanoic Acids Excluding Human Metabolism

Abiotic and Biotic Degradation Mechanisms in Environmental Compartments

The environmental persistence of phenoxypropanoic acids is influenced by a combination of abiotic and biotic degradation processes. These mechanisms are crucial in determining the compound's half-life and potential for accumulation in soil and water.

Abiotic Degradation:

Photolysis: Sunlight can play a role in the degradation of phenoxy herbicides. For instance, bromoxynil (B128292) octanoate, an ester form of a related halogenated compound, undergoes photolytic degradation with half-lives ranging from 2 to 4.6 days in water. canada.ca While direct data for (R)-2-(4-iodophenoxy)propanoic acid is unavailable, it is plausible that the carbon-iodine bond could be susceptible to photolytic cleavage.

Hydrolysis: Hydrolysis is a key abiotic process, particularly for ester formulations of phenoxy herbicides. nih.gov For the acid form, such as (R)-2-(4-iodophenoxy)propanoic acid, hydrolysis of the ether linkage is generally slow under typical environmental pH and temperature conditions but can be more significant in alkaline waters. nih.gov

Biotic Degradation:

Microbial activity is the primary driver of the degradation of phenoxy acid herbicides in the environment. acs.orgtandfonline.com Soil microorganisms have been shown to utilize these compounds as a source of carbon and energy.

Enantioselective Degradation: A significant aspect of the biotic degradation of chiral phenoxypropanoic acids is enantioselectivity, where one enantiomer is degraded preferentially over the other. For the herbicide dichlorprop (B359615) ((RS)-2-(2,4-dichlorophenoxy)propanoic acid), studies have shown that the (S)-enantiomer is often degraded faster than the (R)-enantiomer in soil. acs.orgtandfonline.comacs.org For example, in one study, the half-life of S-dichlorprop was 8.22 days, while the R-enantiomer was more persistent with a half-life of 12.93 days. tandfonline.com This preferential degradation is attributed to the specificity of microbial enzymes. The bacterium Sphingomonas herbicidovorans MH, for instance, completely degrades both enantiomers of dichlorprop but shows a preference for the (S) form. nih.govnih.gov Given that the subject compound is the (R)-enantiomer, it might be expected to exhibit different, potentially slower, degradation kinetics in environments where microbial populations are adapted to degrade the (S)-enantiomer of similar compounds.

Degradation Pathways: The microbial degradation of phenoxyalkanoic acids typically involves the cleavage of the ether bond, which is often the initial and rate-limiting step. This is followed by the degradation of the aromatic ring. For dichlorprop, this process leads to the formation of 2,4-dichlorophenol. nih.govacs.org It is hypothesized that the degradation of (R)-2-(4-iodophenoxy)propanoic acid would similarly proceed via the formation of 4-iodophenol (B32979).

The table below summarizes the degradation half-lives of dichlorprop enantiomers in soil, which can serve as a proxy for understanding the potential persistence of (R)-2-(4-iodophenoxy)propanoic acid.

| Compound | Enantiomer | Half-life (t1/2) in Soil | Reference |

| Dichlorprop | Racemic | 6.6 days | acs.org |

| Dichlorprop | S-(-)-isomer | 4.4 days | acs.org |

| Dichlorprop | R-(+)-isomer | 8.7 days | acs.org |

| Dichlorprop | S-isomer | 8.22 days | tandfonline.com |

| Dichlorprop | R-isomer | 12.93 days | tandfonline.com |

Identification and Characterization of Environmental Transformation Products

The transformation of phenoxypropanoic acids in the environment leads to the formation of various intermediate products before complete mineralization. The identification of these products is crucial for a comprehensive environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound. nih.gov

Based on the degradation pathways of analogous compounds, the following transformation products can be anticipated for (R)-2-(4-iodophenoxy)propanoic acid:

4-Iodophenol: Cleavage of the ether linkage is a common initial step in the degradation of phenoxy herbicides. nih.govacs.org For dichlorprop, this results in 2,4-dichlorophenol. nih.gov By analogy, the primary transformation product of (R)-2-(4-iodophenoxy)propanoic acid is expected to be 4-iodophenol.

Propanoic Acid: The side chain of the molecule would be released as propanoic acid following the cleavage of the ether bond.

Ring-Opened Products: Following the initial cleavage, the resulting iodinated phenol (B47542) would likely undergo further microbial degradation. This can involve hydroxylation of the aromatic ring, followed by ring cleavage and subsequent degradation to simpler organic acids and eventually carbon dioxide.

Dehalogenation Products: While the initial cleavage of the ether bond is common, dehalogenation can also occur. For instance, the anaerobic microorganism Desulfitobacterium chlororespirans has been shown to dehalogenate bromoxynil. nih.gov It is conceivable that under certain environmental conditions, particularly anaerobic ones, microbial deiodination of (R)-2-(4-iodophenoxy)propanoic acid or its phenolic metabolite could occur, leading to the formation of 4-hydroxyphenoxypropanoic acid or phenol, respectively.

The table below outlines the expected transformation products of (R)-2-(4-iodophenoxy)propanoic acid based on the degradation of similar compounds.

| Parent Compound | Analogous Compound(s) | Expected Transformation Product | Formation Pathway | Reference(s) |

| (R)-2-(4-iodophenoxy)propanoic acid | Dichlorprop, MCPA | 4-Iodophenol | Ether bond cleavage | nih.gov, acs.org |

| (R)-2-(4-iodophenoxy)propanoic acid | Dichlorprop, MCPA | Propanoic acid | Ether bond cleavage | - |

| 4-Iodophenol | Bromoxynil | Ring-opened products | Microbial ring fission | nih.gov |

| (R)-2-(4-iodophenoxy)propanoic acid / 4-Iodophenol | Bromoxynil | 4-Hydroxyphenoxypropanoic acid / Phenol | Dehalogenation | nih.gov |

Fate and Transport Modeling in Ecological Systems

Fate and transport models are valuable tools for predicting the environmental distribution and concentration of chemicals. researchgate.net These models integrate the physicochemical properties of a compound with environmental parameters to simulate its movement and persistence in various compartments such as soil, water, and air.

For phenoxy herbicides, which are generally water-soluble and weakly adsorbed to soil, transport via runoff and leaching are significant environmental pathways. researchgate.net

Key Parameters for Modeling: To model the fate and transport of (R)-2-(4-iodophenoxy)propanoic acid, several key parameters would be required. These include its water solubility, soil organic carbon-water (B12546825) partitioning coefficient (Koc), vapor pressure, and degradation rates in different environmental media.

Available Models: Several environmental fate models, such as the Root Zone Water Quality Model (RZWQM), are capable of simulating the movement and degradation of pesticides in agricultural settings. usda.gov These models can account for processes like slow-release, sorption, and transport through the soil profile. usda.gov

Inference from Analogues: In the absence of specific data for (R)-2-(4-iodophenoxy)propanoic acid, modeling efforts would have to rely on data from structurally similar phenoxy herbicides. The mobility of dichlorprop, for instance, is considered to be high due to its low Koc value. tandfonline.com This suggests that (R)-2-(4-iodophenoxy)propanoic acid could also be mobile in soil and have the potential to leach into groundwater.

The following table lists important parameters that would be used in fate and transport modeling, with example values for the analogue compound dichlorprop.

| Parameter | Importance in Modeling | Example Value for Dichlorprop |

| Water Solubility | Determines potential for runoff and leaching | High |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Indicates tendency to adsorb to soil particles; affects mobility | Low (predicts high mobility) |

| Degradation Half-life (in soil and water) | Determines persistence in different compartments | ~4-13 days in soil (enantiomer dependent) |

| Vapor Pressure | Influences potential for volatilization | Low |

Emerging Applications and Future Research Opportunities for R Propanoic Acid, 2 4 Iodophenoxy

Development as Chiral Synthons in Complex Organic Synthesis

The utility of (R)-Propanoic acid, 2-(4-iodophenoxy)- as a chiral synthon lies in its defined stereocenter and the reactive potential of its functional groups. Chiral building blocks are fundamental in modern asymmetric synthesis, particularly for the construction of complex, biologically active molecules where specific stereoisomers are required for desired efficacy.

While direct applications of (R)-Propanoic acid, 2-(4-iodophenoxy)- in complex syntheses are not yet extensively documented in publicly available literature, its structural analogue, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), serves as a key chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The (R)-enantiomers of these herbicides are significantly more potent than their (S)-counterparts, highlighting the importance of the chiral propionic acid precursor. This established use of a closely related compound underscores the potential of the iodinated version as a valuable chiral building block.

The key advantage of (R)-Propanoic acid, 2-(4-iodophenoxy)- over its hydroxylated counterpart is the presence of the iodine atom. The carbon-iodine bond on the phenyl ring is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the elaboration of the aromatic core, enabling the synthesis of a diverse array of complex molecules that would be inaccessible from the hydroxy or unsubstituted parent compounds.

Table 1: Potential Synthetic Transformations Utilizing (R)-Propanoic acid, 2-(4-iodophenoxy)- as a Chiral Synthon

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl-containing chiral carboxylic acids |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted phenoxypropanoic acids |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted phenoxypropanoic acids |

| Buchwald-Hartwig | Amine, Pd catalyst | Amino-substituted phenoxypropanoic acids |

| Esterification/Amidation | Alcohol/Amine, Coupling agent | Chiral esters and amides |

The ability to combine the stereochemical information of the propionic acid side chain with the synthetic versatility of the iodinated aromatic ring makes (R)-Propanoic acid, 2-(4-iodophenoxy)- a promising, albeit underexplored, synthon for the asymmetric synthesis of novel pharmaceuticals, agrochemicals, and materials.

Exploration in Radiopharmaceutical Chemistry and Labeled Probes (e.g., Iodine-123/125 labeling)

The development of radiolabeled molecules for diagnostic imaging and targeted radiotherapy is a cornerstone of modern nuclear medicine. The presence of a stable iodine atom in (R)-Propanoic acid, 2-(4-iodophenoxy)- makes it an ideal precursor for the synthesis of radioiodinated probes. The radioisotopes Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), and Iodine-125 (¹²⁵I) are particularly relevant for medical imaging and biological research.

Iodine-123 (¹²³I) is a gamma emitter with a half-life of 13.22 hours and a photon energy of 159 keV, which is ideal for Single-Photon Emission Computed Tomography (SPECT) imaging. mdpi.com

Iodine-125 (¹²⁵I) has a longer half-life of 59.4 days and is used for in vitro assays, autoradiography, and preclinical research. nih.gov

The most direct method for radiolabeling this compound would be through an isotopic exchange reaction, where the stable ¹²⁷I atom is replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I). This method is advantageous as it does not alter the chemical structure of the molecule, ensuring that its biological activity remains unchanged. Such reactions are typically facilitated by copper salts or organometallic precursors under mild conditions.

While specific studies on the radioiodination of (R)-Propanoic acid, 2-(4-iodophenoxy)- are not prominent, the general principles of radioiodination are well-established for a wide range of molecules, including other iodinated aromatic compounds. nih.govresearchgate.net Once radiolabeled, [(R)-Propanoic acid, 2-(4-[¹²³I]iodophenoxy)-] could be investigated as a SPECT imaging agent. Its distribution and accumulation in the body could provide insights into biological processes, depending on the protein targets it interacts with. Given the chiral nature of the compound, it could potentially bind stereoselectively to receptors or enzymes, allowing for the visualization of their density and function in vivo.

Table 2: Relevant Iodine Radioisotopes for Labeling (R)-Propanoic acid, 2-(4-iodophenoxy)-

| Isotope | Half-life | Primary Emission | Primary Application |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | In vitro assays, Autoradiography |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | PET Imaging |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Radiotherapy, SPECT Imaging |

Future research in this area would involve optimizing the radioiodination conditions for this specific precursor and evaluating the resulting radiotracer's stability, pharmacokinetics, and target specificity in preclinical models.

Contributions to Chemical Probe Development for Advanced Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. rsc.org (R)-Propanoic acid, 2-(4-iodophenoxy)- possesses several features that make it an attractive scaffold for the development of novel chemical probes.

The chirality of the molecule is paramount, as biological macromolecules like enzymes and receptors are themselves chiral. A chemical probe based on the (R)-enantiomer could exhibit highly specific interactions with its target, potentially avoiding off-target effects that might be observed with a racemic mixture.

The 4-iodophenyl group serves as a versatile platform for further chemical modification. The iodine atom can be replaced through various cross-coupling reactions to attach reporter groups or affinity tags. For instance:

Fluorophores: A fluorescent dye could be attached to visualize the subcellular localization of the probe's target via fluorescence microscopy.

Biotin (B1667282): A biotin tag could be introduced to enable affinity purification of the target protein and its binding partners for subsequent identification by mass spectrometry (pull-down assays).

Photoaffinity Labels: A photoreactive group could be installed to allow for covalent cross-linking of the probe to its target upon UV irradiation, permanently tagging the protein of interest.

Furthermore, the iodine atom itself can be a useful label for certain analytical techniques. For example, iodine has a low endogenous presence in most biological samples, making it an excellent elemental tag for detection by Secondary Ion Mass Spectrometry (SIMS) imaging, which can provide high-resolution spatial information on the probe's distribution within cells and tissues. researchgate.net

The development of a chemical probe from (R)-Propanoic acid, 2-(4-iodophenoxy)- would involve synthesizing a library of derivatives to identify compounds with high affinity and selectivity for a specific biological target. Subsequent studies would then use these probes to elucidate the target's role in various physiological and pathological processes.

Advances in Green Chemistry Approaches for Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com For the production of chiral molecules like (R)-Propanoic acid, 2-(4-iodophenoxy)-, biocatalysis and the use of renewable feedstocks represent promising green chemistry approaches.

While specific green synthesis routes for the iodo-derivative are not well-documented, significant progress has been made in the sustainable production of its analogue, R-HPPA. Traditional chemical syntheses of such compounds often involve harsh conditions and produce significant waste. researchgate.net In contrast, biosynthetic routes are emerging as more environmentally friendly alternatives. researchgate.net

A key strategy involves the use of microorganisms or isolated enzymes to perform stereoselective transformations. For example, the fungus Beauveria bassiana has been extensively studied for its ability to regioselectively hydroxylate (R)-2-phenoxypropionic acid to produce R-HPPA with high enantiomeric purity. nih.gov This biocatalytic hydroxylation occurs under mild, aqueous conditions, avoiding the need for toxic reagents and solvents.

Table 3: Comparison of Conventional vs. Biocatalytic Approaches for Phenoxypropanoic Acid Synthesis

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Stereoselectivity | Often requires chiral resolution or complex asymmetric catalysts | High enantioselectivity often inherent to the enzyme |

| Reaction Conditions | Often high temperatures, pressures, and non-aqueous solvents | Mild conditions (e.g., room temperature, aqueous buffer) |

| Reagents | May involve hazardous or toxic reagents | Utilizes enzymes/microorganisms; generally safer |

| Waste Generation | Can produce significant chemical waste | Biodegradable waste, lower environmental impact |

| Feedstocks | Often petroleum-based | Can be adapted to use renewable feedstocks |

Applying these principles to the synthesis of (R)-Propanoic acid, 2-(4-iodophenoxy)- could involve several potential strategies:

Enzymatic Resolution: A racemic mixture of 2-(4-iodophenoxy)propanoic acid could be resolved using a lipase (B570770) or other hydrolase that selectively reacts with one enantiomer, allowing for the separation of the desired (R)-isomer.

Asymmetric Biocatalysis: An engineered enzyme could be developed to directly catalyze the asymmetric synthesis of the target molecule from achiral starting materials, such as 4-iodophenol (B32979) and a propionic acid equivalent.

Renewable Starting Materials: The synthesis could be designed to start from bio-based precursors. For example, the chiral propionate (B1217596) unit can be derived from L-alanine, a naturally occurring amino acid. researchgate.net

Future research will likely focus on discovering and engineering novel enzymes for the efficient and sustainable production of (R)-Propanoic acid, 2-(4-iodophenoxy)- and other valuable chiral phenoxypropanoic acids, thereby reducing the environmental footprint of their synthesis.

Q & A

Q. What are the key synthetic routes for preparing (R)-2-(4-iodophenoxy)propanoic acid?

The synthesis typically involves esterification or nucleophilic substitution. A common approach includes reacting (R)-2-hydroxypropanoic acid with 4-iodophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to retain stereochemistry . Alternative routes may employ activated intermediates like acid chlorides or alkyl halides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize racemization and improve yield.

Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer?

Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is standard. Polarimetry and vibrational circular dichroism (VCD) spectroscopy provide complementary validation . Cross-referencing with NIST spectral databases ensures accuracy in interpreting NMR (¹H/¹³C) and IR data for structural confirmation .

Q. What safety protocols are essential for handling this compound in the lab?

Due to potential carcinogenicity and skin absorption risks :

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles .

- Implement routine air monitoring and decontamination procedures for spills.

- Store in amber glass containers under inert gas to prevent iodophenoxy group degradation.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies with analogues (e.g., 4-chloro or 4-fluoro derivatives) reveal that iodine’s large atomic radius and polarizability enhance binding affinity to thyroid hormone receptors or enzyme active sites. However, steric hindrance from iodine may reduce solubility, requiring formulation adjustments . Quantitative structure-activity relationship (QSAR) models can predict bioactivity trends.

Q. What computational tools are effective for retrosynthetic planning of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways. For example, retrosynthesis may prioritize coupling 4-iodophenol with (R)-lactic acid derivatives via SN2 mechanisms, validated by DFT calculations to assess energy barriers .

Q. How can researchers resolve contradictions in reported metabolic stability data?

Discrepancies often arise from assay conditions (e.g., liver microsome sources, incubation pH). Standardize protocols using pooled human liver microsomes and LC-MS/MS quantification. Compare half-life (t½) values under identical NADPH concentrations and temperature (e.g., 37°C vs. room temperature) .

Q. What advanced spectroscopic methods characterize iodine-environment interactions?

- X-ray crystallography : Resolves iodine’s van der Waals interactions in crystal packing.

- 125I-NMR : Detects electronic environment shifts in the iodophenoxy group (though low sensitivity requires isotopic enrichment).

- Raman spectroscopy : Identifies C-I stretching vibrations (~500 cm⁻¹) to monitor degradation .

Methodological Considerations

Q. How to optimize reaction yields while preserving enantiomeric excess?

- Use Mitsunobu conditions with stoichiometric control of reagents to avoid side reactions.

- Monitor reaction progress via TLC (silica gel, UV-active spots) or in-situ FTIR for real-time analysis.

- Purify via flash chromatography (hexane:ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. What strategies mitigate iodine displacement during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.